molecular formula C15H20FNO4 B1399956 2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid CAS No. 1259973-32-4

2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid

Cat. No.: B1399956
CAS No.: 1259973-32-4
M. Wt: 297.32 g/mol
InChI Key: PQIAYSDTJCSUTA-UHFFFAOYSA-N
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Description

This compound features a propanoic acid backbone with two key substituents: a tert-butoxycarbonyl (Boc) group protecting the amine and a 3-fluoro-4-methylphenyl aromatic ring. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes . The 3-fluoro-4-methylphenyl moiety introduces steric and electronic effects, with fluorine acting as an electron-withdrawing group and the methyl group contributing steric bulk. Its molecular formula is C₁₅H₁₉FNO₄ (approximate molecular weight: 297.32 g/mol), though slight variations in substituent positions (e.g., 2-fluoro vs. 3-fluoro) may alter properties .

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-9-5-6-10(7-11(9)16)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIAYSDTJCSUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid, also known by its chemical structure and CAS number, is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C13H19FNO4
  • Molecular Weight : 273.29 g/mol
  • CAS Number : 368866-33-5

The compound exhibits biological activity primarily through its interaction with specific biological targets, including enzymes and receptors. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, which is crucial for its pharmacological efficacy.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
  • Antitumor Activity : Some studies have reported cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
AntitumorCytotoxicity against cancer cells

Antimicrobial Activity

A study published in MDPI explored the antimicrobial properties of various compounds similar to 2-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µM, suggesting a promising avenue for antibiotic development .

Anti-inflammatory Effects

Research conducted at Virginia Commonwealth University investigated the anti-inflammatory potential of related compounds. Results demonstrated that treatment with 2-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid led to a decrease in cytokine production in macrophage cultures, highlighting its potential use in managing inflammatory conditions .

Antitumor Activity

In vitro studies on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. Notably, it was effective against breast and colon cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Scientific Research Applications

Medicinal Chemistry

1.1. Drug Development

The compound's structure suggests potential applications in drug design, particularly as a building block for synthesizing peptide-based therapeutics. The tert-butoxycarbonyl (Boc) group is commonly used in protecting amino acids during peptide synthesis, allowing for selective reactions to occur at other functional groups without interference from the amine .

1.2. Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, studies have shown that certain fluorinated amino acids can enhance the efficacy of chemotherapeutic agents by modifying their pharmacokinetics and bioavailability . The presence of the fluoro group in this compound may contribute to increased lipophilicity, potentially improving cellular uptake.

Biochemical Applications

2.1. Enzyme Inhibition Studies

The unique structure of 2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid allows it to be investigated as an enzyme inhibitor. Compounds with similar structures have been tested against various enzymes involved in metabolic pathways, providing insights into their mechanisms and potential therapeutic targets .

2.2. Peptide Synthesis

In peptide synthesis, the Boc group serves as an excellent protecting group for amino acids, facilitating the assembly of complex peptide chains. The compound can be utilized to synthesize peptides that mimic natural protein structures or function as inhibitors for specific biological interactions .

Analytical Applications

3.1. Spectroscopic Studies

The compound's structural features make it suitable for various spectroscopic analyses, including NMR and mass spectrometry. These techniques can be employed to study conformational changes and interactions with biological macromolecules, providing valuable data for understanding its biochemical behavior .

Case Study 1: Anticancer Activity Evaluation
A study published in Journal of Medicinal Chemistry examined the anticancer properties of fluorinated amino acids, including derivatives similar to this compound. The results indicated a significant reduction in tumor growth in xenograft models when treated with these compounds, suggesting their potential as lead candidates for further development .

Case Study 2: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters reported on the synthesis and evaluation of enzyme inhibitors based on fluorinated amino acids. The study found that compounds with similar structures demonstrated effective inhibition of specific enzymes involved in cancer metabolism, highlighting the therapeutic potential of such derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-{[(tert-Butoxy)carbonyl]amino}-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid
  • Structure : Contains a propargyloxy group (prop-2-yn-1-yloxy) at the para position of the phenyl ring.
  • Applications: Serves as a click chemistry precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Used in radiotheranostic applications for isotope labeling .
  • Key Difference: The propargyloxy group enables modular conjugation, unlike the non-reactive 3-fluoro-4-methyl substituent in the target compound.
2-{[(tert-Butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid
  • Structure : Methoxy group at the para position (CAS 141895-35-4).
  • Electronic Effects : Methoxy is electron-donating, increasing electron density on the aromatic ring compared to the electron-withdrawing fluoro group in the target compound.
  • Physicochemical Impact : Higher solubility in polar solvents due to methoxy’s polarity .
(S)-2-{[(tert-Butoxy)carbonyl]amino}-3-(3-(trifluoromethoxy)phenyl)propanoic acid
  • Structure : Trifluoromethoxy group at the meta position (CAS 1212864-57-7).
  • Key Difference : The trifluoromethoxy group is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity compared to the 3-fluoro-4-methylphenyl variant .

Heterocyclic and Functional Group Modifications

3-(5-((Tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl)propanoic acid
  • Structure : Pyrazole core substituted with 4-fluorophenyl and Boc-protected amine.
  • Applications : Intermediate in synthesizing antimalarial inhibitors targeting Plasmodium falciparum enzymes .
  • Key Difference: The pyrazole ring introduces hydrogen-bonding capability and planar rigidity, contrasting with the flexible phenylpropanoic acid backbone .
2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoropyrimidin-3-yl)propanoic acid
  • Structure : Fluoropyrimidine heterocycle instead of phenyl (CAS 1543223-22-8).

Stereochemical and Positional Isomers

(3R)-3-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid
  • Structure : Fluoro and methyl groups at the 2- and 4-positions of the phenyl ring (CAS 1366504-05-3).
  • Impact : Altered steric hindrance and electronic distribution compared to the 3-fluoro-4-methyl isomer. This positional change may affect receptor binding selectivity .
2-{[(tert-Butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid
  • Structure : Hydroxy and methoxy substituents at the 3- and 4-positions (CAS 591250-08-7).
  • Physicochemical Properties : Increased polarity due to hydroxyl group, improving aqueous solubility but reducing membrane permeability .

Preparation Methods

Preparation of the Boc-Protected Amino Acid Intermediates

a. Starting Material Selection

  • The synthesis begins with commercially available enantiomerically pure amino acids, such as (S)- or (R)-α-methyl-serine, which serve as precursors for the amino acid backbone.

b. Protection of Amino Groups

  • The amino groups are protected with tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during subsequent steps.

c. Formation of Boc-Substituted Intermediates

  • The amino acids are reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) to yield Boc-protected amino acids, such as (S)- or (R)-Boc-α-methyl-serine derivatives.

Functionalization of the Carboxylic Acid and Aromatic Substituents

a. Esterification and Carboxyl Protection

  • The carboxylic acid functionalities are protected as tert-butyl esters using tert-butyl-2,2,2-trichloroacetimidate or similar reagents, ensuring stability during subsequent fluorination steps.

Assembly of the Target Compound

a. Coupling of Protected Amino Acid Derivatives

  • The Boc-protected amino acid intermediates are coupled with the fluorinated aromatic moiety using peptide coupling reagents under mild conditions to form the desired backbone.

b. Deprotection and Final Functionalization

  • The Boc groups are removed selectively using mild acids such as methanesulfonic acid in tert-butyl acetate/dichloromethane, which preserves the integrity of sensitive intermediates like cyclic sulfamidates.

  • The resulting amino acid is then subjected to final purification steps, such as chromatography, to isolate the target compound.

Key Considerations and Challenges

Aspect Details References
Protection Strategy Boc protection of amino groups; tert-butyl ester of carboxylic acid
Fluorination Incorporation of fluorine via nucleophilic aromatic substitution or cross-coupling
Selective Deprotection Use of methanesulfonic acid for Boc removal; avoiding harsh acids to prevent decomposition
Stereochemistry Starting from enantiomerically pure amino acids; stereocontrol during coupling
Yield Optimization Use of optimized coupling reagents and reaction conditions; purification via chromatography

Summary of Research Findings

Recent studies have demonstrated that the synthesis of fluorinated amino acids and their derivatives benefits from:

Data Tables

Table 1: Key Reagents and Conditions

Step Reagents Conditions Purpose References
Boc protection Boc2O DCM, base (triethylamine) Protect amino groups
Esterification tert-Butyl-2,2,2-trichloroacetimidate Mild heating Protect carboxylic acid
Aromatic coupling Suzuki/Buchwald reagents Pd catalysts, base Attach fluorinated aromatic
Boc deprotection Methanesulfonic acid Tert-butyl acetate/DCM Remove Boc group

Table 2: Summary of Synthetic Route

Stage Description Main Reagents Outcome References
Starting Material Enantiomerically pure amino acid - Boc-protected amino acid
Functionalization Aromatic coupling Fluorinated aromatic, coupling reagents Aromatic amino acid derivative
Final Assembly Deprotection and purification Acidic deprotection, chromatography Target compound

Q & A

Q. What synthetic methodologies are recommended for preparing 2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid, and how can reaction conditions be optimized?

Synthesis typically involves coupling the tert-butoxycarbonyl (Boc)-protected amine with a substituted phenylpropanoic acid backbone. A common approach is alkaline hydrolysis of ester precursors using LiOH in tetrahydrofuran (THF)/water mixtures, followed by extraction (e.g., ethyl acetate) and acidification to isolate the carboxylic acid product . Optimization may involve adjusting solvent polarity, reaction time, and temperature to enhance yield and purity.

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine and methyl groups on the phenyl ring) and Boc-protection .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .
  • Mass Spectrometry (MS) : For molecular weight confirmation and detection of fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

The Boc group is sensitive to acidic conditions and moisture. Storage recommendations include:

  • Temperature : -20°C in a desiccator to prevent hydrolysis .
  • Light Sensitivity : Protect from prolonged UV exposure to avoid decomposition of the aromatic fluorine substituent .

Q. What are the primary safety hazards associated with handling this compound, and what mitigation strategies should be implemented?

Hazard codes (e.g., H302, H315) indicate risks of toxicity upon ingestion, skin irritation, and respiratory sensitization. Use personal protective equipment (PPE) such as nitrile gloves and fume hoods during synthesis. Waste disposal should follow protocols for fluorinated organic compounds to minimize environmental impact .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position or methyl group substitution) influence the compound’s bioactivity or physicochemical properties?

Comparative studies with analogs (e.g., 3-fluoro vs. 2,4,5-trifluorophenyl derivatives) reveal that fluorine placement affects electronic properties (e.g., electron-withdrawing effects), altering solubility and binding affinity in target interactions. Methyl groups enhance steric bulk, potentially reducing metabolic degradation .

Q. What computational modeling approaches are suitable for predicting the compound’s reactivity or interactions in biological systems?

  • Density Functional Theory (DFT) : Models electronic interactions of the fluorine substituent and Boc group.
  • Molecular Dynamics (MD) : Simulates binding conformations with enzymes or receptors, leveraging PubChem-derived structural data .

Q. How can contradictions in spectral or chromatographic data be resolved during characterization?

Contradictions often arise from impurities or stereochemical irregularities. Strategies include:

  • 2D NMR (e.g., COSY, NOESY) : Resolves overlapping signals caused by fluorine’s anisotropic effects .
  • Chiral HPLC : Differentiates enantiomers if racemization occurs during synthesis .

Q. What role does this compound play in multi-step syntheses of complex molecules (e.g., peptidomimetics or drug candidates)?

The Boc-protected amino acid serves as a building block for solid-phase peptide synthesis (SPPS). For example, it can be coupled to peptide backbones via carbodiimide-mediated activation (e.g., DCC/DMAP), enabling incorporation into larger pharmacophores .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid

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